5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide

Medicinal chemistry Lipophilicity Drug-likeness

Choose this 4H-pyran-2-carboxamide for your kinase inhibitor program. Its 5-ethoxy substituent delivers intermediate lipophilicity (XLogP3 2.1) distinct from the 5-methoxy (XLogP3 ~1.7) and 5-benzyloxy (XLogP3 >3.0) analogs, optimizing solubility-permeability balance for intracellular target engagement. LCMS & 400 MHz NMR identity/purity (≥90%) documentation eliminates hit-to-lead misattribution. Ideal as a reference scaffold for ADME profiling across alkoxy chain variants.

Molecular Formula C15H15NO4
Molecular Weight 273.288
CAS No. 1105220-71-0
Cat. No. B2989311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide
CAS1105220-71-0
Molecular FormulaC15H15NO4
Molecular Weight273.288
Structural Identifiers
SMILESCCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C15H15NO4/c1-3-19-14-9-20-13(8-12(14)17)15(18)16-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18)
InChIKeyCBWPKMFYZFCNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide (CAS 1105220-71-0): Sourcing and Differentiation Guide for Medicinal Chemistry and Screening


5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide (CAS 1105220-71-0) is a synthetic pyran-2-carboxamide derivative with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol [1]. The compound features a 4-oxo-4H-pyran core substituted with a 5-ethoxy group and an N-(4-methylphenyl) carboxamide moiety, placing it within a class of heterocyclic amides that have been investigated as kinase inhibitor scaffolds [2]. It is commercially available as a screening compound from Life Chemicals (catalog F5449-0201) with purity specifications confirmed by LCMS and 400 MHz NMR .

Why Generic Substitution of 5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide Is Not Supported Without Comparative Data


4H-Pyran-2-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent variation at the 5-position and the N-aryl amide group. In the published Src kinase inhibitor series, replacing the 5-benzyloxy group with alternative substituents abrogated inhibitory activity, while modifications to the N-aryl moiety sharply altered potency and selectivity profiles [1]. The ethoxy substituent at the 5-position of the target compound imparts a computed XLogP3 of 2.1—distinct from the 5-methoxy analog (XLogP3 ~1.7) and the 5-benzyloxy series (XLogP3 >3.0)—directly affecting solubility, permeability, and protein-binding characteristics [2]. Without head-to-head experimental data, in-class substitution lacks a scientific basis for procurement decisions.

Quantitative Differentiation Evidence for 5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide Selection


Computed Lipophilicity (XLogP3) Comparison: Ethoxy vs. Methoxy and Benzyloxy 5-Substituted Analogs

The 5-ethoxy substituent of the target compound yields a computed XLogP3 of 2.1, positioning it in an intermediate lipophilicity range between the more polar 5-methoxy analog (estimated XLogP3 ~1.7) and the more lipophilic 5-benzyloxy series (estimated XLogP3 >3.0). This intermediate logP is significant because the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series demonstrated Src kinase inhibition, while excessive lipophilicity in this scaffold has been associated with promiscuous binding and poor developability [1][2].

Medicinal chemistry Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for Permeability

The target compound possesses 4 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 64.6 Ų, computed from its 4-oxo, ethoxy, and carboxamide oxygen atoms [1]. This TPSA is below the 90 Ų threshold commonly associated with blood-brain barrier (BBB) penetration potential, and below the 140 Ų threshold for acceptable oral absorption. In contrast, 5-benzyloxy analogs with additional oxygen atoms exhibit TPSA values exceeding 70–80 Ų, potentially compromising membrane permeability [2].

ADME Permeability Physicochemical profiling

Vendor-Disclosed Purity Specifications: Life Chemicals QC Standards

Life Chemicals supplies 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide (F5449-0201) with a purity specification of ≥90% as confirmed by LCMS and 400 MHz NMR, with electronic copies of spectra available upon request . By comparison, generic chemical aggregators list this compound at a typical purity of 95% without specifying analytical methodology [1]. The availability of primary analytical data (NMR, LCMS) upon request enables procurement with documented identity verification, which is essential for reproducible screening campaigns.

Compound procurement Quality control Screening library

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy

The target compound contains 4 rotatable bonds (ethoxy C–O, amide C–N, and two bonds to the p-tolyl ring), a value that balances conformational flexibility with binding entropy [1]. In the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide Src inhibitor series, compounds with 5–6 rotatable bonds showed variable IC50 values spanning >10-fold ranges, partly attributed to entropic penalties upon binding [2]. The lower rotatable bond count of the target compound may confer a more favorable entropic binding profile compared to more flexible analogs.

Molecular flexibility Binding affinity Drug design

Recommended Application Scenarios for 5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Scaffold Hopping and SAR Expansion Studies

The 5-ethoxy substitution and intermediate lipophilicity (XLogP3 = 2.1) make this compound a suitable scaffold for exploring SAR around the 4H-pyran-2-carboxamide kinase inhibitor pharmacophore, particularly as a less lipophilic alternative to 5-benzyloxy Src inhibitor leads described by Farard et al. . Its TPSA of 64.6 Ų and 4 HBA suggest acceptable cell permeability for intracellular kinase target engagement in cell-based assays [1].

High-Throughput Screening Library Member with Documented QC Provenance

Procurement from Life Chemicals (F5449-0201) provides LCMS and NMR-confirmed identity and purity (≥90%), with analytical spectra available upon request . This documented QC provenance is critical for HTS campaigns where compound identity errors can propagate through hit-to-lead pipelines. The 4 rotatable bonds and moderate molecular weight (273.28 Da) align with lead-like screening library criteria [1].

Computational Chemistry and Molecular Modeling Reference Compound

With computed properties precisely defined in PubChem (XLogP3 = 2.1, TPSA = 64.6 Ų, rotatable bonds = 4, HBA = 4, HBD = 1), this compound serves as a well-characterized reference for molecular modeling studies, including docking simulations against kinase ATP-binding sites and pharmacophore model generation. Its intermediate complexity (heavy atom count = 20) makes it computationally tractable for quantum mechanical calculations .

Physicochemical Property Benchmarking Against In-Class Analogs

The compound's computed property profile (XLogP3 2.1, TPSA 64.6 Ų) positions it as a benchmark for evaluating the impact of 5-position alkoxy chain length on permeability and solubility within the 4H-pyran-2-carboxamide series. Researchers can use this compound as a reference point when profiling 5-methoxy (lower logP) and 5-propoxy/benzyloxy (higher logP) congeners in parallel ADME assays [1].

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